Fadrozole

Catalog No.
S005222
CAS No.
102676-47-1
M.F
C14H13N3
M. Wt
223.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fadrozole

CAS Number

102676-47-1

Product Name

Fadrozole

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2

InChI Key

CLPFFLWZZBQMAO-UHFFFAOYSA-N

SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Synonyms

CGS 020286A, CGS 16949A, CGS-020286A, CGS-16949A, CGS020286A, CGS16949A, FAD 286, FAD-286, FAD286, Fadrozole, Fadrozole Hydrochloride, Fadrozole Monohydrochloride, Hydrochloride, Fadrozole, Monohydrochloride, Fadrozole

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Description

The exact mass of the compound Fadrozole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles. It belongs to the ontological category of imidazopyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fadrozole is a selective, nonsteroidal aromatase inhibitor []. It was developed and studied as a potential treatment for estrogen-dependent diseases, particularly breast cancer [].


Molecular Structure Analysis

Fadrozole's molecular structure features a benzonitrile group linked to a tetrahydroimidazo[1,5-a]pyridin ring []. This structure is believed to be crucial for its inhibitory effect on aromatase, an enzyme involved in estrogen production [].


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of Fadrozole. Some resources mention that Fadrozole is slightly soluble in water [].

Fadrozole acts as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens, such as androstenedione and testosterone, into estrogens. By inhibiting aromatase, Fadrozole reduces estrogen production in the body. This mechanism is of interest for studying hormone-dependent cancers, such as breast cancer, where estrogen can promote tumor growth.

Fadrozole's safety profile is not extensively documented in publicly available scientific literature. Research on this compound has primarily focused on its mechanism of action for inhibiting aromatase [].

Purity

> 95%

XLogP3

2.1

Related CAS

102676-31-3 (mono-hydrochloride)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Other CAS

102676-47-1

Wikipedia

Fadrozole

Dates

Modify: 2023-09-13
1: Browne LJ, Gude C, Rodriguez H, Steele RE, Bhatnager A. Fadrozole
hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the
treatment of estrogen-dependent disease. J Med Chem. 1991 Feb;34(2):725-36.
PubMed PMID: 1825337.
2: Raats JI, Falkson G, Falkson HC. A study of fadrozole, a new aromatase
inhibitor, in postmenopausal women with advanced metastatic breast cancer. J Clin
Oncol. 1992 Jan;10(1):111-6. PubMed PMID: 1530798.
3: Falkson G, Raats JI, Falkson HC. Fadrozole hydrochloride, a new nontoxic
aromatase inhibitor for the treatment of patients with metastatic breast cancer.
J Steroid Biochem Mol Biol. 1992 Sep;43(1-3):161-5. PubMed PMID: 1388048.

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